N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide
Description
N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide is a structurally complex molecule featuring three distinct heterocyclic motifs: a 6-methoxyquinoline group, a 5-vinylquinuclidine moiety, and a picolinamide backbone. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as inferred from related picolinamide derivatives .
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-3-17-16-30-13-10-18(17)14-24(30)25(29-26(31)23-6-4-5-11-27-23)20-9-12-28-22-8-7-19(32-2)15-21(20)22/h3-9,11-12,15,17-18,24-25H,1,10,13-14,16H2,2H3,(H,29,31) |
InChI Key |
UOWYDTRNOHXVNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Core Strategies in Synthesis
The synthesis of this compound can be divided into three key phases:
- Construction of the 6-methoxyquinolin-4-yl scaffold
- Preparation of the 5-vinylquinuclidin-2-yl intermediate
- Coupling and functionalization to form the picolinamide derivative
Synthesis of the 6-Methoxyquinolin-4-yl Moiety
The quinoline core is typically synthesized via the Doebner-Miller reaction , a well-established method for quinoline derivatives. For example, PMC5776443 describes a protocol where benzaldehyde derivatives react with pyruvic acid and p-anisidine under reflux conditions to form 6-methoxy-2-arylquinoline-4-carboxylic acids. A modified version of this reaction could yield the 6-methoxyquinolin-4-amine precursor.
Key Reaction Conditions
The methoxy group is introduced during the cyclization step, with p-anisidine providing the methoxy-substituted aromatic ring.
Preparation of the 5-Vinylquinuclidin-2-yl Intermediate
The 5-vinylquinuclidine moiety is synthesized via Bischler-Napieralski cyclization or related methods. Patent NO833465L outlines a procedure for tetrahydro-1-aminomethyl-4-phenylisoquinolines, which can be adapted for quinuclidine derivatives. Key steps include:
- Formation of a β-phenylethylamine derivative
- Cyclization under acidic conditions to form the bicyclic quinuclidine structure
- Vinyl group introduction via alkylation or Wittig reaction
Critical Parameters for Quinuclidine Synthesis
The vinyl group is introduced post-cyclization, often via a Grignard or organometallic reagent. For example, alkylation of the quinuclidine nitrogen with a vinyl bromide could achieve this substitution.
Coupling and Amide Formation
The final step involves coupling the 6-methoxyquinolin-4-yl and 5-vinylquinuclidin-2-yl moieties, followed by amide bond formation.
Coupling Strategy
A reductive amination or nucleophilic substitution is employed to link the two fragments. For instance, the RSC supplementary material (S-15) describes a catalyst with a similar structure, synthesized via reductive amination between a quinoline amine and a quinuclidine amine. Specific conditions include:
- Catalyst : NaBH₃CN (sodium cyanoborohydride)
- Solvent : Dichloromethane or THF
- Temperature : 0–25°C
Example Coupling Protocol
| Component | Quantity | Role |
|---|---|---|
| Quinoline amine | 1.0 equivalent | Electrophile |
| Quinuclidine amine | 1.1 equivalents | Nucleophile |
| Aldehyde | 1.0 equivalent | Carbonyl source for reductive amination |
| NaBH₃CN | 1.2 equivalents | Reducing agent |
Picolinamide Formation
The amide bond is formed using EDCI/HOBt or DCC coupling reagents. Patent EP2578570A1 demonstrates the acylation of amines with acid chlorides or activated esters. For the target compound:
- Activate picolinic acid with EDCI/HOBt in DMF
- Couple with the free amine intermediate
- Purify via column chromatography
Optimized Amide Coupling Conditions
| Parameter | Value | Purpose | Source |
|---|---|---|---|
| Base | DIPEA (N,N-diisopropylethylamine) | Neutralizes HCl byproduct | |
| Solvent | DMF or dichloromethane | Dissolves reactants | |
| Temperature | 0–25°C | Minimizes side reactions |
Challenges and Innovations
Stereochemical Control
The 5-vinylquinuclidin-2-yl group requires precise stereoselective synthesis. Patent NO833465L highlights the importance of reaction conditions (e.g., acid strength, solvent polarity) in directing cyclization to form the desired bicyclic structure. Computational studies (e.g., DFT calculations in PMC10915537) could predict transition states and optimize stereochemical outcomes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The quinuclidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The vinyl group on the quinuclidine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated quinuclidine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Picolinamide Derivatives
Key Observations :
- The target compound’s 6-methoxyquinoline and 5-vinylquinuclidine groups distinguish it from simpler picolinamides (e.g., chloro or methoxy derivatives in ). These bulky substituents may enhance receptor binding selectivity but reduce solubility compared to smaller analogues.
- Piperazine-linked derivatives (e.g., compound in ) share modular synthesis strategies, suggesting that the target compound’s quinuclidine group could be introduced via similar alkylation or coupling steps.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , involving halogen displacement (e.g., chloro → phenoxy substitution) and heterocyclic coupling under reflux or heated conditions.
- Shorter reaction times (e.g., 1 hour in ) suggest that microwave-assisted or high-temperature protocols may optimize efficiency for complex intermediates.
Chirality and Stereochemical Considerations
While direct data on the target compound’s stereochemistry are absent, highlights the importance of enantiomorph-polarity estimation in crystallography. Rogers’s η parameter and Flack’s x parameter could resolve its chirality, a critical factor in drug-receptor interactions. Similar compounds (e.g., piperazine-linked derivatives in ) may require chiral resolution techniques during synthesis.
Physicochemical Properties
Derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit higher polarity than methoxy or vinyl-substituted analogues. The target compound’s 6-methoxyquinoline and vinyl groups likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity
N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Molecular Formula: C28H30N4O2
Molecular Weight: 462.57 g/mol
CAS Number: 1096403-83-6
IUPAC Name: N-((1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide
Synthesis
The synthesis of this compound involves the reaction of 6-methoxyquinoline derivatives with vinylquinuclidine in the presence of suitable reagents. The process has been optimized to yield a high purity product, which is crucial for biological testing.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, revealing effective inhibition comparable to standard antibiotics such as ciprofloxacin and fluconazole. The results are summarized in the following table:
| Microorganism | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 |
| Escherichia coli | 32 | 16 |
| Candida albicans | 64 | 32 |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. Computational studies suggest that the compound forms stable complexes with target biomolecules, enhancing its efficacy.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The study highlighted its effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for drug development .
- Computational Modeling : Theoretical studies using Density Functional Theory (DFT) have been employed to predict the interactions between the compound and its biological targets. These studies revealed insights into the stability and reactivity of the compound, supporting experimental findings regarding its biological activity .
Q & A
Q. What are the recommended synthetic routes for N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions between quinoline and quinuclidine precursors. Key steps include:
- Quinoline functionalization : Introduce methoxy and vinyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Picolinamide linkage : Use carbodiimide-mediated amidation (e.g., EDC/HOBt) to couple the quinoline-quinuclidine intermediate with picolinic acid derivatives .
- Optimization : Adjust solvent polarity (e.g., chlorobenzene for high-temperature reactions), catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), and stoichiometry to improve yields. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis : Use -NMR and -NMR to confirm substituent positions (e.g., methoxy at C6 of quinoline, vinyl group on quinuclidine). Compare chemical shifts with reference spectra .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peaks) and detect side products .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Hazard mitigation : Use fume hoods for synthesis due to volatile solvents (e.g., DMF, chlorobenzene). Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal. Follow institutional guidelines for heavy metal-contaminated waste (e.g., palladium catalysts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with variations in the quinoline (e.g., halogenation at C7), quinuclidine (e.g., substituents on the vinyl group), or picolinamide (e.g., methyl vs. ethyl groups) moieties .
- Biological assays : Test analogs against cancer cell lines (e.g., HepG2, HCT116) using MTT assays. Corrogate activity with structural features (e.g., electron-withdrawing groups enhance antitumor potency) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tubulin or kinase enzymes) .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Formulation optimization : Use nanocarriers (e.g., liposomes) or prodrug strategies (e.g., esterification of polar groups) to enhance delivery .
- Dose-response studies : Conduct in vivo xenograft models with staggered dosing to identify therapeutic windows .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () .
- Crystallography : Co-crystallize the compound with its target protein (e.g., tubulin) to resolve binding modes at atomic resolution (2.0–3.0 Å) .
- Cellular imaging : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
